2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide” is a chemical compound with the CAS Number: 2230807-81-3 . It has a molecular weight of 268.49 and its IUPAC name is this compound . This compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClNO3.BrH/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10;/h1-2,10H,9H2, (H,11,12);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Photodecomposition and Environmental Impact Studies on chlorobenzoic acids, like the work by Crosby and Leitis (1969), explored the photodecomposition of chlorobenzoic acids in aqueous solutions, leading to the formation of hydroxybenzoic acids (Crosby & Leitis, 1969). This research underscores the environmental fate of chlorinated aromatic compounds and their transformations under ultraviolet irradiation, relevant for understanding the degradation pathways of similar compounds, including 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide, in aquatic environments.
Synthesis and Chemical Characterization Feng Yu-chuan (2012) synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound with high sensitivity for the determination of phenol, using amino benzoic acid through a series of chemical reactions (Feng, 2012). This demonstrates the versatility of hydroxybenzoic acid derivatives in creating sensitive reagents for analytical chemistry, potentially extending to the synthesis and applications of this compound.
Contribution to Antibiotic Biosynthesis Becker (1984) discussed the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid for studies on the biosynthesis and synthesis of antibiotics (Becker, 1984). This research highlights the importance of chlorinated and hydroxylated benzoic acids in the development of antibiotic compounds, suggesting a potential area of application for this compound in pharmaceutical research.
Fabrication of Organometallic Crystalline Materials Research by Bacchi et al. (2012) utilized aminobenzoic acid isomers to synthesize half-sandwich Ru(II) complexes, illustrating the role of these compounds in creating materials with tailored intermolecular interactions and host–guest properties (Bacchi et al., 2012). Such studies indicate the potential of this compound in materials science, especially in the design of responsive crystalline materials with specific functional properties.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is found in the bacterium Ralstonia metallidurans .
Mode of Action
The compound interacts with its target enzyme by catalyzing the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This semialdehyde then spontaneously cyclizes to form quinolinate .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of 3-hydroxyanthranilate to quinolinate . Quinolinate is a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .
Result of Action
The result of the compound’s action is the production of quinolinate, an important intermediate in the biosynthesis of NAD+ . This can have significant effects at the molecular and cellular levels, given the crucial role of NAD+ in various cellular processes.
Biochemical Analysis
Biochemical Properties
It is known to interact with the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme catalyzes the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde, which spontaneously cyclizes to quinolinate .
Molecular Mechanism
It is known to interact with the enzyme 3-hydroxyanthranilate 3,4-dioxygenase
Properties
IUPAC Name |
2-amino-4-chloro-3-hydroxybenzoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3.BrH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2,10H,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWYROJWKWCLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)O)Cl.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.